5-Methoxy-2-(piperazin-1-yl)phenol
Description
Overview of Phenol-Piperazine Hybrid Compounds in Chemical Research
Phenol-piperazine hybrid compounds represent a significant class of molecules in medicinal chemistry and drug discovery. museonaturalistico.itresearchgate.net This structural motif combines the phenolic group, known for its antioxidant and hydrogen-bonding capabilities, with the piperazine (B1678402) ring, a versatile scaffold frequently found in pharmacologically active compounds. The piperazine moiety is valued for its ability to influence the physicochemical properties of a molecule, such as its solubility and basicity, and for serving as a linker to connect different pharmacophoric groups. nih.gov The combination of these two fragments has led to the development of a wide array of derivatives with diverse biological activities. nih.govresearchgate.net Researchers have explored these hybrids for their potential in various therapeutic areas, often leveraging the synergistic effects of the phenol (B47542) and piperazine components.
The versatility of the piperazine ring allows for a multitude of chemical modifications, enabling the fine-tuning of a compound's biological profile. jetir.org By introducing different substituents on the piperazine nitrogen atoms, chemists can modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties. researchgate.net This adaptability has made phenol-piperazine hybrids a privileged scaffold in the quest for new therapeutic agents.
Historical Development and Significance of the 5-Methoxy-2-(piperazin-1-yl)phenol Scaffold in Academic Investigations
While specific historical milestones for this compound are not extensively documented in readily available literature, its significance can be inferred from the broader context of research on related structures. The core components, a methoxy-substituted phenol and a piperazine ring, have been individually and collectively investigated for decades. The exploration of (2-methoxyphenyl)piperazine derivatives, for instance, has been a fruitful area of research, particularly in the development of ligands for serotonin (B10506) receptors. nih.gov
The specific arrangement of the methoxy (B1213986) and piperazinyl groups on the phenol ring in this compound provides a unique chemical architecture. This scaffold has served as a crucial building block or starting material for the synthesis of more complex molecules. For example, it has been utilized in the creation of compounds with potential antioxidant activity. benthamdirect.com The presence of the methoxy group can influence the electronic properties of the phenol ring, while the piperazine moiety offers a site for further chemical elaboration.
Contemporary Research Paradigms and the Role of this compound Derivatives
In modern chemical research, the focus has shifted towards the development of highly specific and potent molecules, often through the principles of rational drug design and combinatorial chemistry. Derivatives of this compound are being investigated for a range of potential applications, building upon the foundational knowledge of phenol-piperazine hybrids.
Recent studies have explored the synthesis of novel derivatives for their potential as enzyme inhibitors and antioxidants. For instance, the hybridization of benzene (B151609) sulfonamides with piperazine derivatives has yielded compounds with significant antioxidant capacity and inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov While not directly involving this compound itself, these studies highlight the ongoing interest in the broader class of piperazine-containing phenols.
Furthermore, the development of piperazine-containing compounds as anticancer agents is an active area of research. nih.govresearchgate.net The ability of the piperazine scaffold to be incorporated into larger, more complex molecules makes it a valuable tool in creating targeted therapies. The unique electronic and steric properties of the this compound core could be leveraged to design novel derivatives with specific biological targets.
Below is a table summarizing some of the research areas where derivatives of similar phenol-piperazine structures have been investigated:
| Research Area | Key Findings |
| Cognition Enhancement | Novel 4-(N-acetylamino)phenol derived piperazine hybrids have shown potent acetylcholinesterase (AChE) inhibition and antiamnesic activity. nih.govresearchgate.net |
| Antidepressant Activity | In-silico studies of phenyl piperazine derivatives suggest potential for antidepressant activity through interactions with serotonin receptors. jetir.org |
| Antioxidant Activity | A compound derived from 2-(piperazin-1-yl)phenol, KAD22, has demonstrated potent antioxidant properties. benthamdirect.com |
| Anticonvulsant Activity | Novel 1-[5-(4-methoxy-phenyl)- nih.govbenthamdirect.comresearchgate.netoxadiazol-2-yl]-piperazine derivatives have shown significant anticonvulsant effects in animal models. nih.gov |
| Enzyme Inhibition | Benzene sulfonamide-piperazine hybrids have exhibited inhibitory potential against various enzymes, including acetylcholinesterase and tyrosinase. nih.gov |
| Antibacterial Activity | Piperazine hybridized coumarin (B35378) indolylcyanoenones have been identified as a new class of antibacterial agents. mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methoxy-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-2-3-10(11(14)8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
ZUSJKBHXJDKZPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 5 Methoxy 2 Piperazin 1 Yl Phenol Derivatives
Impact of Methoxy (B1213986) Group Positionality on Biological Activity
The position of the methoxy group on the phenolic ring is a critical determinant of biological activity in arylpiperazine derivatives. While direct comparative studies on all positional isomers of 5-methoxy-2-(piperazin-1-yl)phenol are not extensively documented in publicly available literature, the influence of this substituent is a key aspect of SAR. The methoxy group's electronic and steric properties can significantly alter a molecule's interaction with its biological target.
Role of Piperazine (B1678402) Ring Substitutions in Receptor Binding and Enzymatic Modulation
The piperazine ring is a versatile linker and a key pharmacophoric element, and its N4-substituent is a primary point for diversification to modulate receptor binding and enzymatic activity. Research on arylpiperazine scaffolds demonstrates that the nature of the substituent at this position governs affinity and selectivity for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors.
For example, in the development of ligands for the 5-HT1A serotonin receptor, modifying the N4-position of (2-methoxyphenyl)piperazine derivatives has profound effects on binding affinity. A four-carbon alkyl chain connecting the piperazine to a terminal amide fragment was found to be optimal when the terminal group is a heteroaryl moiety. However, replacing the terminal heteroaryl group with a cycloalkyl group, such as a norbornane (B1196662) or bicyclo[3.3.0]octane system, led to compounds with significantly enhanced affinity for 5-HT1A receptors, with some derivatives showing Ki values in the low nanomolar range.
The table below illustrates the impact of different N4-substituents on the binding affinity of (2-methoxyphenyl)piperazine derivatives for the 5-HT1A receptor.
| Compound ID | N4-Substituent | 5-HT1A Receptor Affinity (Ki, nM) |
| 8 | N-(3-(tricyclo[3.3.1.13,7]decan-1-yl)propyl) | 1.2 |
| 10 | N-(3-(3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-yl)propyl) | 21.3 |
| 2c | N-(4-(cis-bicyclo[3.3.0]octan-2-yl)butanoyl) | 0.12 |
| 2g | N-(4-(norbornan-2-yl)butanoyl) | 0.25 |
Similarly, for dopamine D2 and D3 receptors, substitutions on the piperazine ring are critical. In one series of molecules, linking various substituted indole (B1671886) rings to the piperazine nitrogen, either directly or via a linker, significantly influenced receptor affinity and selectivity. An amide linker connecting to the 2-position of an indole ring resulted in high affinity and selectivity for the D3 receptor. Furthermore, in a different chemical series, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) was found to modulate the activity of the enzyme VEGFR2, inhibiting its phosphorylation, which demonstrates that piperazine-containing phenol derivatives can also target enzymatic processes.
Influence of Phenolic Hydroxyl Modifications on Biological Potency
The phenolic hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor, making it a crucial point of interaction with biological targets. Its modification is a common strategy in medicinal chemistry to probe the SAR and improve pharmacokinetic properties.
The acidity and hydrogen-bonding capacity of the phenol can be pivotal for anchoring a ligand within a receptor's binding site. Modifying this group, for instance, through O-alkylation to form an ether (like a methoxy group) or O-acylation to form an ester, removes the hydrogen bond donating capability and alters the group's polarity and size. This change can lead to a dramatic loss or, in some cases, a gain of potency, depending on the specific interactions required for biological activity. The process of demethylating methoxy phenols to yield the final active phenolic compounds is a frequent final step in synthesis, highlighting the importance of the free hydroxyl for the desired activity in many cases.
The antioxidant activity of phenolic compounds is directly related to the number and arrangement of hydroxyl groups on the aromatic ring. Furthermore, the phenolic hydroxyl group can undergo oxidation to form quinone-type derivatives, which may possess altered biological activities. Therefore, the presence of an unmodified hydroxyl group on the this compound scaffold is considered a critical feature for specific receptor interactions, though its modification remains an important avenue for SAR exploration.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, or metabolic stability. Within the this compound scaffold, several key positions are amenable to such modifications.
Phenolic Hydroxyl Bioisosteres: The phenolic -OH group is a classical functional group with several known bioisosteres. These replacements aim to mimic its hydrogen bonding capabilities and acidic nature. Common bioisosteres for a phenol include:
Thiophenol (-SH): Introduces a less acidic, more lipophilic hydrogen bond donor.
Amine (-NH2) or Hydroxylamine (-NHOH): Can act as hydrogen bond donors.
Carboxylic Acid (-COOH) or Tetrazole: Mimic the acidic proton, though with significantly different steric and electronic properties.
Methoxy Group Bioisosteres: The methoxy group is often targeted for replacement to overcome metabolic liabilities (O-demethylation) or to fine-tune electronic and steric properties. Potential bioisosteres include:
Methylthio (-SMe): A classical replacement with similar steric bulk.
Trifluoromethoxy (-OCF3): Significantly more stable metabolically and strongly electron-withdrawing.
Dimethylamino (-N(CH3)2): Can also be electron-donating but introduces a basic character.
Small alkyl groups or halogens (e.g., -F, -Cl): These can replace the methoxy group to probe steric and electronic requirements.
In a series of related dopamine receptor ligands, bioisosteric replacement of an indole ring with an indazole or a benzo[b]thiophene moiety led to derivatives with high affinity for D2 and D3 receptors, demonstrating the success of this strategy in the broader class of arylpiperazines.
Conformational Analysis and SAR Correlation
The three-dimensional conformation of a molecule is what ultimately governs its ability to bind to a biological target. For derivatives of this compound, the relative orientation of the phenyl ring and the N4-substituent on the piperazine ring is crucial. Conformational analysis, often aided by computational modeling, provides insights into the low-energy, biologically active conformations.
Studies on 2-substituted piperazines have revealed a preference for the substituent to adopt an axial conformation. This orientation can be further stabilized by intramolecular hydrogen bonds and can place key nitrogen atoms in a specific spatial arrangement that mimics endogenous ligands or other potent drugs. Molecular modeling studies have confirmed that this conformational preference can directly control binding to receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor.
Furthermore, the degree of conformational freedom can impact receptor affinity and functional activity. In a series of N-arylpiperazine derivatives designed as analogs of antipsychotic drugs, introducing a conformationally restricted spacer between phenyl rings led to a different binding mode at dopamine D2 and D3 receptors compared to more flexible drug molecules. Docking studies revealed that while the rigid and flexible compounds may interact with the same binding site, the specific interactions with key amino acid residues differ, which can explain variations in binding affinity and intrinsic efficacy. This highlights that controlling the conformation of the piperazine scaffold is a key strategy for achieving desired pharmacological profiles.
Mechanistic Biological Studies of 5 Methoxy 2 Piperazin 1 Yl Phenol and Analogues Preclinical/in Vitro Focus
Receptor Interaction Profiling and Ligand Binding Studies
The interaction of 5-Methoxy-2-(piperazin-1-yl)phenol analogs with various receptor systems has been a key focus of preclinical research, aiming to elucidate their potential therapeutic applications. The arylpiperazine structure is recognized as a "privileged scaffold" in CNS drug discovery, capable of interacting with a range of aminergic GPCRs. mdpi.com
Dopamine (B1211576) Receptor Subtype Modulation
Phenylpiperazine derivatives have been extensively studied for their affinity towards dopamine receptor subtypes, particularly the D2 and D3 receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders.
Studies on o-methoxyphenylpiperazine derivatives have shown that their affinity for the D2 receptor can be influenced by the nature of the substituents. bg.ac.rs For instance, N-alkylated 1-(2-methoxyphenyl)piperazines have been developed with the aim of achieving high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govacs.org Molecular modeling studies suggest that an extended and more linear conformation in the spacer connecting the piperazine (B1678402) ring to other moieties is critical for D3 receptor selectivity. nih.govacs.org
One notable analogue, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, demonstrated a high affinity for the human D3 receptor with a Ki value of 0.5 nM and a 153-fold selectivity over the D2L receptor (Ki = 76.4 nM). nih.gov Another study focusing on N-phenylpiperazine benzamides found that these compounds can engage the D3 receptor in a bitopic binding mode, leading to enhanced affinity and selectivity. nih.gov For example, certain analogs with this scaffold have shown high D3 receptor affinity (Ki = 0.17 nM) and over 150-fold selectivity against the D2 receptor. nih.gov
The interaction with the D2 receptor binding site is primarily stabilized by an interaction between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp 86), along with edge-to-face interactions between the aromatic ring of the arylpiperazine and phenylalanine, tryptophan, and tyrosine residues within the receptor. bg.ac.rs
Table 1: Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) |
|---|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 nM nih.gov | 153 nih.gov |
| hD2L | 76.4 nM nih.gov |
This table is for illustrative purposes and includes data for analogues of this compound.
Serotonin (B10506) Receptor Subtype Interactions
The serotonin receptor family, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, are common targets for phenylpiperazine derivatives.
Several studies have highlighted the potential of methoxyphenylpiperazine derivatives as high-affinity ligands for the 5-HT1A receptor. nih.gov Because the 5-HT1A receptor is a frequent off-target binding site for N-phenylpiperazine benzamides, these compounds are often screened for their affinity at this receptor. nih.gov
With regard to the 5-HT7 receptor, 1-[2-(4-Methoxyphenyl)phenyl]piperazine has been identified as a potent antagonist with a Ki of 2.6 nM and a low binding affinity for the 5-HT1A receptor (Ki = 476 nM). nih.gov This highlights the potential for developing selective 5-HT7 receptor ligands from the phenylpiperazine class. nih.gov
Table 2: Serotonin Receptor Binding Affinities of Selected Phenylpiperazine Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM nih.gov |
This table is for illustrative purposes and includes data for analogues of this compound.
Metabotropic Glutamate (B1630785) Receptor Binding Assessment
The metabotropic glutamate receptors (mGluRs) are another class of GPCRs that have been explored as potential targets for phenylpiperazine derivatives. Preclinical PET imaging studies have assessed a 2-methoxyphenyl piperazine derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, for its ability to map mGluR1. nih.gov The study revealed high uptake of the radiolabeled ligand in mGluR1-rich regions of the brain, such as the cerebellum, thalamus, and striatum, indicating its suitability for imaging this receptor subtype. nih.gov
Adenosine (B11128) Receptor Antagonism
Other G-Protein Coupled Receptor (GPCR) Interactions
The versatility of the arylpiperazine scaffold allows for interactions with a wide array of GPCRs. mdpi.com Screening of compound libraries often reveals unexpected activities. For example, duplexed screening methods that simultaneously measure calcium mobilization and β-arrestin recruitment are employed to characterize the functional profiles of new ligands at various GPCRs, including the histamine (B1213489) H1 receptor. youtube.com Such high-throughput screening approaches are essential for identifying the full spectrum of GPCR interactions for novel phenylpiperazine derivatives. youtube.com
Enzyme Inhibition and Activation Mechanisms
Beyond receptor interactions, phenylpiperazine derivatives have been investigated for their ability to modulate the activity of various enzymes.
In one study, a library of N-acyl-N-phenylpiperazines was screened for inhibitory activity against Excitatory Amino Acid Transporters (EAATs). nih.gov A non-selective inhibitor of EAAT1-3 was identified with IC50 values in the mid-micromolar range. nih.gov This finding suggests that the phenylpiperazine scaffold can be a starting point for developing inhibitors of these important glutamate transporters. nih.gov
Furthermore, some phenylpiperazine derivatives have been identified as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, suggesting a potential role as antibiotic adjuvants. mdpi.com Other studies have explored phenylpiperazine derivatives as potential anticancer agents, with some compounds showing inhibitory activity against topoisomerase II. mdpi.com Additionally, certain purine (B94841) nucleobase analogs containing a substituted piperazine have demonstrated potent anticancer activity by inhibiting Src kinase. nih.gov
Table 3: Enzyme and Transporter Inhibition by Selected Phenylpiperazine Analogs
| Compound Class | Target | Activity |
|---|---|---|
| N-acyl-N-phenylpiperazines | EAAT1-3 | Inhibition (IC50 in µM range) nih.gov |
| Phenylpiperazine 5,5-Dimethylhydantoins | Msr(A) Efflux Pump | Inhibition mdpi.com |
| Purine Nucleobase Analogs | Src Kinase | Inhibition nih.gov |
This table is for illustrative purposes and includes data for analogues of this compound.
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin. The inhibition of this enzyme is a major focus in the development of agents for hyperpigmentation disorders. nih.gov Phenolic compounds are a well-known class of tyrosinase inhibitors, primarily due to their structural resemblance to the enzyme's natural substrate, tyrosine. nih.gov They can act as competitive inhibitors by binding to the active site of the enzyme, thereby preventing the catalysis of melanin production. nih.gov
The catalytic cycle of tyrosinase involves two main activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). nih.gov Inhibitors can affect one or both of these functions. While direct studies on this compound are limited, the presence of the phenolic group suggests a potential for tyrosinase inhibition. For instance, various phenolic natural products have demonstrated potent tyrosinase inhibitory activity. Neorauflavane, a phenolic compound, has been shown to competitively inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase with IC50 values of 30 nM and 500 nM, respectively. nih.gov
Further research is required to specifically determine the tyrosinase inhibitory capacity of this compound and to characterize its mode of inhibition.
Kinase Inhibition Profiling
Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. The piperazine ring is a common scaffold in many kinase inhibitors.
While a specific kinase inhibition profile for this compound has not been detailed in the available literature, the presence of the piperazine moiety suggests potential activity in this area. For example, derivatives of piperazine have been incorporated into molecules designed to target specific kinases involved in cancer cell proliferation.
To ascertain the kinase inhibition profile of this compound, comprehensive screening against a panel of kinases would be necessary. Such studies would reveal its selectivity and potency, providing insights into its potential therapeutic applications.
Effects on Other Enzyme Systems
The structural components of this compound suggest potential interactions with various other enzyme systems beyond tyrosinase and kinases. The piperazine nucleus is a well-known pharmacophore that interacts with a variety of receptors and enzymes.
For instance, certain piperazine derivatives have been shown to interact with neurotransmitter systems, including serotonin and dopamine receptors. smolecule.com One study on a xanthone (B1684191) derivative containing a methoxyphenylpiperazinyl moiety, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one (HBK-11), demonstrated that its antidepressant-like effects involve the activation of serotonergic 5-HT(1A) and 5-HT(2A/C) receptors. nih.gov
Additionally, piperazine-based compounds have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Inhibition of MAGL can lead to anti-inflammatory and other therapeutic effects. unisi.it The phenolic component of the molecule also suggests potential interactions with enzymes sensitive to phenolic compounds.
These findings highlight the need for broader enzymatic and receptor profiling of this compound to fully understand its pharmacological potential.
Cellular Pathway Modulation and Signaling Investigations
Antioxidant Activity and Free Radical Scavenging Mechanisms
Phenolic compounds are well-documented for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. nih.govnih.gov This activity helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.gov The presence of a methoxy (B1213986) group on the phenolic ring can influence the antioxidant activity. nih.gov
While direct data on the free radical scavenging activity of this compound is not extensively available, studies on related phenolic and piperazine-containing compounds provide some insights. For instance, piperine (B192125), a compound containing a piperidine (B6355638) ring, has demonstrated antioxidant effects. nih.gov The evaluation of various plant extracts has consistently shown a strong correlation between total phenolic content and antioxidant capacity. nih.gov
Table 1: Radical Scavenging Activity of Selected Phenolic Compounds (for comparative context)
| Compound | Assay | Scavenging Activity | Reference |
| Morin (a flavonoid with multiple hydroxyl groups) | ORAC | (3.64 ± 0.08) × 10^5 (Area Under the Curve) | nih.gov |
| Piper guineense seed extract (rich in phenolics) | DPPH | Concentration-dependent scavenging | researchgate.net |
Note: This table provides context on the antioxidant activity of phenolic compounds and is not direct data for this compound.
Anti-inflammatory Response Pathways
The structural motifs within this compound suggest a potential for modulating inflammatory pathways. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). dovepress.comnih.govresearchgate.net
The NF-κB pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). dovepress.com The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in the inflammatory response. nih.gov
Studies on piperazine derivatives have demonstrated anti-inflammatory properties. For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce paw edema and decrease the levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model in mice. nih.gov Similarly, phenolic acid-conjugated peptides have been shown to exert anti-inflammatory effects by inhibiting MAPK phosphorylation. nih.gov
Table 2: Anti-inflammatory Effects of a Piperazine Analogue
| Compound | Model | Effect | Pathway Implication | Reference |
| LQFM182 | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, and levels of TNF-α and IL-1β | Modulation of pro-inflammatory cytokines | nih.gov |
Note: This table shows data for a piperazine analogue to illustrate potential anti-inflammatory activity.
Cellular Proliferation and Apoptosis Modulation (e.g., in cancer cell lines)
The piperazine scaffold is present in numerous anticancer agents, suggesting that compounds like this compound could potentially modulate cellular proliferation and apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells.
While direct studies on the effects of this compound on cancer cell lines are lacking, research on structurally related compounds provides some indications. For instance, piperine has been reported to inhibit proliferation and induce apoptosis in various cancer cells, including human gastric cancer cells, by downregulating the PI3K/Akt signaling pathway. nih.gov Another study on a diarylpentanoid analogue of curcumin, 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13), showed that it induced antiproliferative and apoptotic activity in non-small cell lung cancer cells by modulating pathways such as PI3K-AKT, cell cycle-apoptosis, and MAPK. nih.gov
These studies suggest that the combination of a methoxyphenyl group and a nitrogen-containing heterocyclic ring, such as piperazine, could be a promising strategy for the development of novel anticancer agents.
Table 3: Effects of Structurally Related Compounds on Cancer Cell Lines
| Compound | Cancer Cell Line | Effect | Mechanism of Action | Reference |
| Piperine | Human gastric cancer (SNU-16) | Inhibition of proliferation, induction of apoptosis | Downregulation of PI3K/Akt pathway | nih.gov |
| MS13 | Non-small cell lung cancer (NCI-H520, NCI-H23) | Antiproliferative and apoptotic activity | Modulation of PI3K-AKT, cell cycle-apoptosis, and MAPK pathways | nih.gov |
Note: This table presents data for compounds with structural similarities to highlight potential anticancer activities.
Effects on DNA Synthesis and Cell Cycle Progression
Preclinical In Vivo Pharmacological Effects in Non-Human Models
While direct neuropharmacological studies on this compound are not prominent in the literature, the broader class of piperazine derivatives has been extensively investigated for its potential to treat neurological disorders. silae.itnih.gov Many compounds containing the piperazine moiety exhibit significant anxiolytic and antidepressant-like activities in preclinical animal models, often mediated through interaction with the serotonergic system. silae.itnih.gov
For instance, the piperazine derivative 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) has demonstrated both anxiolytic-like and antidepressant-like effects in mice. nih.govresearchgate.net The antidepressant-like activity, observed in the forced swimming test (FST), was found to involve the monoaminergic pathway and an increase in hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels. nih.gov The effects of LQFM212 were reversed by pretreatment with various antagonists, including the 5-HT1A antagonist WAY-100635, suggesting a mechanism dependent on the serotonergic system. nih.gov
Similarly, another novel phenylpiperazine compound, 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005), and its primary metabolite also produced anxiolytic-like effects in the elevated plus-maze (EPM) test and antidepressant-like effects in the FST. nih.gov These effects were also abolished by a 5-HT1A antagonist, and binding experiments confirmed a moderate affinity of the compounds for the 5-HT1A receptor. nih.gov These findings highlight a recurring mechanism for piperazine analogues, where interaction with serotonin receptors, particularly 5-HT1A, is a key driver of their potential therapeutic effects in models of anxiety and depression. nih.govnih.govresearchgate.net
There are no available preclinical studies in the reviewed scientific literature investigating the potential gastroprotective mechanisms of this compound in non-human models. Research into gastroprotective agents often involves evaluating a compound's ability to mitigate gastric lesions induced by agents like ethanol (B145695) or NSAIDs in rodent models. nih.govmdpi.commdpi.com The mechanisms frequently explored include the enhancement of protective factors like mucus secretion and antioxidant enzymes (e.g., superoxide (B77818) dismutase) or the reduction of aggressive factors such as gastric acid secretion and oxidative stress. mdpi.complos.org
While not identified as this compound, a structurally related phenolic Mannich base, MMV665831, was identified from the Malaria Box compound library as having excellent in vitro potency against the blood stages of Plasmodium falciparum. vt.edunih.gov Structure-activity relationship (SAR) studies were conducted on MMV665831 and a series of twelve analogues to probe its therapeutic potential. nih.gov
The in vitro anti-malarial activity was promising, with MMV665831 showing high potency. Modulation of the compound's structure led to varied efficacy. For example, replacing the diethylamino group with a piperidine moiety was found to be beneficial. vt.edu One analogue, compound 25, was found to be twice as potent as the parent compound against cultured parasites. nih.gov Conversely, methylation of the phenol (B47542) group on a related analogue completely eliminated its anti-malarial potency. nih.gov
Despite the potent in vitro results, when MMV665831 was evaluated for in vivo efficacy in a mouse model infected with P. berghei, it did not produce any reduction in parasitemia compared to the control group. nih.gov This lack of in vivo activity was attributed to rapid metabolism of the compound in mouse hepatocytes, highlighting a common challenge in translating potent in vitro hits into effective in vivo medicines. nih.gov
Table 1: In Vitro Anti-malarial Activity of MMV665831 and Analogues
| Compound | Description | EC50 (nM) |
| 1 (MMV665831) | Parent Compound | Potent (specific value not detailed in abstract) |
| 25 | Analogue with modulated diethyl amino group | 2x more potent than Compound 1 |
| 28 | Homologated analogue | ≤ 200 |
| 29 | Analogue with methylated phenol | > 1,000 (potency abrogated) |
Computational Chemistry Approaches for 5 Methoxy 2 Piperazin 1 Yl Phenol Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein.
For 5-Methoxy-2-(piperazin-1-yl)phenol, molecular docking simulations would be employed to identify potential biological targets and elucidate the structural basis of its activity. The process would involve preparing a 3D model of the compound and docking it into the binding sites of various receptors. For instance, based on the known activities of similar arylpiperazine derivatives, potential targets could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) or serotonin (B10506) receptors, or various enzymes.
The results of docking studies are typically evaluated using a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are also analyzed. For example, in studies of similar molecules, the piperazine (B1678402) nitrogen atoms and the phenolic hydroxyl group are often found to be critical for forming hydrogen bonds with the target protein.
Table 1: Illustrative Molecular Docking Results for a Phenylpiperazine Derivative against a Hypothetical Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | ASP110, SER114, PHE289, TRP387 |
| Hydrogen Bonds | 2 (with ASP110, SER114) |
| Hydrophobic Interactions | PHE289, TRP387 |
This table is illustrative and shows the type of data generated from a molecular docking study.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
For this compound, HOMO and LUMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. In a related compound, KAD22, which shares the 2-(piperazin-1-yl)phenol moiety, computational studies have been used to analyze its HOMO and LUMO orbitals to understand its antioxidant activity. Similar analyses on this compound would likely show the HOMO localized on the electron-rich phenol (B47542) and methoxy-substituted benzene (B151609) ring, while the LUMO might be distributed across the piperazine ring and the benzene ring.
Table 2: Illustrative Frontier Orbital Energies for a Phenol-Piperazine Compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
This table is illustrative and shows the type of data generated from a HOMO-LUMO analysis.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
An MEP map of this compound would likely show negative potential around the phenolic oxygen and the nitrogen atoms of the piperazine ring, indicating these are sites for hydrogen bond donation. The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site. Such maps have been generated for the related compound KAD22 to understand its interaction with biological targets.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of low-energy conformations is crucial for understanding a molecule's biological activity, as the bioactive conformation must be accessible.
For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis would identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating key bonds and calculating the energy of each resulting conformation. The results of a conformational analysis for the related compound KAD22 have been reported to be important for understanding its biological activity.
In Silico Property Prediction for Design Optimization (e.g., Drug-likeness, ADME prediction)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their "drug-likeness". These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in drug development.
For this compound, various computational models could be used to predict properties such as its solubility, permeability (e.g., Caco-2 permeability), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Several studies on piperazine derivatives have successfully used these methods to identify promising lead compounds.
Table 3: Illustrative Predicted ADME and Drug-Likeness Properties for this compound
| Property | Predicted Value | Compliance |
| Molecular Weight | 222.28 g/mol | Yes (Lipinski) |
| logP | 1.8 | Yes (Lipinski) |
| Hydrogen Bond Donors | 2 | Yes (Lipinski) |
| Hydrogen Bond Acceptors | 3 | Yes (Lipinski) |
| Caco-2 Permeability | Moderate | - |
| CYP2D6 Inhibition | Likely | - |
This table is illustrative and shows the type of data generated from an in silico ADME and drug-likeness prediction.
Molecular Dynamics Simulations (if applicable, to explore ligand-protein interactions)
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are used to study the stability of ligand-protein complexes obtained from molecular docking and to observe the conformational changes that may occur upon ligand binding.
If a promising protein target for this compound is identified through docking, an MD simulation of the complex would be a logical next step. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the forces between atoms and the resulting motions over a period of nanoseconds to microseconds. This would provide insights into the stability of the binding pose, the role of water molecules in the binding site, and the flexibility of both the ligand and the protein. Such simulations have been performed for other piperazine derivatives to rationalize their activity.
Advanced Analytical and Characterization Research Techniques
Spectroscopic Methods for Structural Elucidation in Research Contexts
Spectroscopic techniques are indispensable for probing the molecular structure of compounds like 5-Methoxy-2-(piperazin-1-yl)phenol, providing detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. In the context of this compound, ¹H and ¹³C NMR spectra would be crucial for confirming the regiochemistry of the substituents on the phenol (B47542) ring. The chemical shifts and coupling patterns of the aromatic protons would definitively establish the 1,2,5-substitution pattern. Furthermore, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assign all proton and carbon signals unambiguously. While this compound is not chiral and thus lacks stereoisomers, NMR would be vital in distinguishing it from other potential regioisomers that could arise during its synthesis.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 3H | Aromatic protons |
| 3.78 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |
| ~3.2-3.0 | m | 4H | Piperazine (B1678402) protons (adjacent to N) |
| ~2.9-2.7 | m | 4H | Piperazine protons (adjacent to CH₂) |
| - | br s | 1H | Phenolic proton (-OH) |
| - | br s | 1H | Piperazine N-H proton |
Note: This table represents expected values and would require experimental verification.
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the determination of its elemental composition and confirmation of its molecular formula (C₁₁H₁₆N₂O₂). In a research setting, MS is invaluable for monitoring the progress of a chemical reaction by detecting the presence of starting materials, intermediates, and the desired product. The fragmentation pattern observed in the mass spectrum can also offer structural information, further corroborating the identity of the synthesized compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include a broad peak corresponding to the O-H stretch of the phenolic group, N-H stretching vibrations for the secondary amine in the piperazine ring, C-H stretching for the aromatic and aliphatic portions, and C-O stretching for the methoxy and phenolic ether linkages.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 (broad) | O-H stretch (phenol) |
| ~3300 | N-H stretch (secondary amine) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2800 | Aliphatic C-H stretch |
| ~1250-1200 | Aryl-O stretch (ether) |
Note: These are typical ranges and the exact peak positions can vary.
X-ray Crystallography for Solid-State Structural Determination
For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the piperazine nitrogens, which govern the crystal packing.
Chromatographic Separations for Purity Assessment and Isolation in Research Syntheses
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of a research sample of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the area of the peak corresponding to the compound is proportional to its concentration. The presence of other peaks would indicate impurities, such as unreacted starting materials or by-products from the synthesis. HPLC methods can be developed to be highly sensitive and quantitative, making them indispensable for quality control in a research context. A typical HPLC analysis would report the purity as a percentage based on the relative peak areas in the chromatogram.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of a chemical reaction. In the context of the synthesis of this compound, TLC is utilized to qualitatively track the consumption of starting materials and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, or eluent. As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent and the solvent.
For a hypothetical synthesis of this compound, a researcher would spot the starting materials, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate. After developing the plate and visualizing the spots, often under UV light (254 nm) due to the aromatic nature of the compounds, the progress of the reaction can be assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and helps in identifying the components.
A typical TLC analysis for the synthesis of this compound might involve a solvent system such as a mixture of ethyl acetate (B1210297) and hexane. The relative polarities of the starting materials and the product will determine their respective Rf values.
Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound
| Lane | Sample | Rf Value | Observation |
| 1 | Starting Material A (e.g., a substituted methoxyphenol) | 0.65 | Single spot corresponding to the starting material. |
| 2 | Starting Material B (e.g., a piperazine derivative) | 0.20 | Single spot corresponding to the other starting material. |
| 3 | Reaction Mixture (t = 1h) | 0.65, 0.45, 0.20 | Spots for both starting materials are visible, with a new, faint spot for the product appearing. |
| 4 | Reaction Mixture (t = 4h) | 0.45 | The starting material spots have disappeared, and a single, more intense spot for the product is visible, indicating the reaction is likely complete. |
| 5 | Co-spot (Starting Material A + Reaction Mixture at t=1h) | 0.65, 0.45, 0.20 | Shows distinct spots, confirming the presence of both starting material and product. |
Note: The Rf values are hypothetical and for illustrative purposes. The actual values would depend on the specific starting materials and the TLC conditions used.
Electroanalytical Assays for Antioxidant Capacity Evaluation
Electroanalytical methods are powerful tools for assessing the antioxidant capacity of chemical compounds. These techniques are based on the principle that antioxidants are reducing agents and can be electrochemically oxidized. The ease of this oxidation, measured as the oxidation potential, and the amount of current generated are related to the antioxidant's activity. Common electroanalytical techniques for this purpose include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). wikipedia.org
For this compound, its phenolic hydroxyl group and methoxy substituent are expected to confer antioxidant properties. The electroanalytical evaluation would involve dissolving the compound in a suitable electrolyte solution and applying a varying potential to a working electrode. The resulting current is then measured as a function of the applied potential.
A lower oxidation potential indicates that the compound is more easily oxidized and is therefore a stronger antioxidant. The peak current can be related to the concentration of the antioxidant. These methods offer advantages such as high sensitivity, rapid analysis, and the ability to analyze colored or turbid samples. wikipedia.orgmdpi.com The antioxidant capacity of this compound can be compared to standard antioxidants like ascorbic acid or Trolox to provide a relative measure of its potency.
Table 2: Hypothetical Electrochemical Data for Antioxidant Capacity of this compound
| Compound | Technique | Oxidation Potential (Epa, V vs. Ag/AgCl) | Peak Current (Ipa, µA) |
| This compound | Cyclic Voltammetry | +0.45 | 15.2 |
| Ascorbic Acid (Standard) | Cyclic Voltammetry | +0.25 | 18.5 |
| Trolox (Standard) | Cyclic Voltammetry | +0.48 | 14.8 |
| Gallic Acid (Standard) | Cyclic Voltammetry | +0.32 | 20.1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone of pharmacology for determining the affinity and selectivity of a compound for a specific biological receptor. sygnaturediscovery.com This technique is crucial for understanding the potential pharmacological targets of this compound. The assay involves the use of a radiolabeled ligand (a molecule that binds to the receptor) that has a known high affinity for the target receptor.
The general principle of a competitive radioligand binding assay is to measure the ability of the test compound (in this case, this compound) to displace the radiolabeled ligand from the receptor. The experiment is typically performed using cell membranes that contain the receptor of interest. A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membranes. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.
A high-affinity test compound will effectively displace the radiolabeled ligand at low concentrations. The data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.
Given the structural similarity of the (methoxyphenyl)piperazine moiety to known ligands, it is plausible that this compound could have an affinity for various receptors, particularly serotonin (B10506) (5-HT) receptors. nih.govnih.gov Many (methoxyphenyl)piperazine derivatives are known to interact with 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as adrenergic and dopamine (B1211576) receptors. nih.govnih.gov A comprehensive receptor binding screen would be necessary to determine the full affinity profile of this compound.
Table 3: Hypothetical Receptor Binding Affinity Profile for this compound
| Receptor | Radioligand | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | 15 |
| 5-HT2A | [3H]-Ketanserin | 150 |
| 5-HT7 | [3H]-SB-269970 | 85 |
| α1-Adrenergic | [3H]-Prazosin | 250 |
| D2 Dopamine | [3H]-Spiperone | >1000 |
Note: The Ki values are hypothetical and for illustrative purposes. A comprehensive screening would be required to determine the actual receptor affinity profile.
Future Research Directions and Opportunities for 5 Methoxy 2 Piperazin 1 Yl Phenol Chemistry
Development of Advanced Analogues with Tuned Biological Selectivity and Potency
The arylpiperazine motif is a well-established pharmacophore found in numerous CNS-active drugs. nih.govmdpi.com Future research will undoubtedly continue to leverage the 5-Methoxy-2-(piperazin-1-yl)phenol scaffold to develop advanced analogues with fine-tuned biological selectivity and enhanced potency for a variety of targets.
Extensive structure-activity relationship (SAR) studies on arylpiperazine derivatives have demonstrated that modifications to the aryl ring, the piperazine (B1678402) linker, and terminal substituents can dramatically influence affinity and functional activity at various receptors. nih.gov For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown high affinity for serotonin (B10506) 5-HT1A and 5-HT7 receptors, with some compounds exhibiting potent antidepressant-like activity. nih.gov Other analogues have been developed as dual EGFR/HER2 kinase inhibitors for cancer therapy, with some showing superior potency to existing drugs like lapatinib. chemmethod.com The versatility of the arylpiperazine scaffold is further highlighted by its incorporation into compounds targeting neurodegenerative diseases, nih.gov as well as agents with broad-spectrum antimicrobial activity. researchgate.netnih.gov
The following table summarizes the biological activities of various analogues based on the arylpiperazine scaffold, highlighting the potential for diverse therapeutic applications.
| Compound Class | Biological Target(s) | Observed Activity | Reference(s) |
| 1-(2-methoxyphenyl)piperazine derivatives | 5-HT1A, 5-HT7 receptors | Antidepressant-like effects | nih.gov |
| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A, D2 receptors, Serotonin transporter | High receptor affinity, potential for treating depression and schizophrenia | nih.gov |
| Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives | EGFR, HER2 kinases | Potent anti-proliferative effects in breast cancer cells | chemmethod.com |
| N-arylpiperazine derivatives | Interferon induction | Immune stimulation, potential antiviral agents | nih.gov |
| Arylpiperazine derivatives | Androgen receptor | Antagonistic activity, potential for prostate cancer treatment | researchgate.netfrontiersin.org |
| Arylpiperazine derivatives | Bacterial and fungal targets | Broad-spectrum antimicrobial activity | researchgate.netnih.gov |
Integration with Emerging Drug Discovery Paradigms (e.g., PROTACs, Fragment-Based Drug Discovery)
The structural characteristics of this compound and its analogues make them well-suited for integration into modern drug discovery paradigms like Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD).
Fragment-Based Drug Discovery (FBDD): The arylpiperazine core is considered a "privileged structure" in GPCR drug discovery and can serve as an excellent starting point for FBDD. nih.govacs.org FBDD identifies small, low-molecular-weight fragments that bind to a biological target, which are then optimized into more potent lead compounds. youtube.com The application of biophysical screening methods like surface plasmon resonance (SPR) has already successfully identified arylpiperazine fragments that bind to GPCRs like the β1-adrenergic receptor. nih.gov The this compound scaffold, with its potential for diverse functionalization, is an ideal candidate for inclusion in fragment libraries aimed at a wide range of protein targets. dovepress.com
PROTACs: Targeted protein degradation using PROTACs is a rapidly emerging therapeutic modality. nih.gov A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The phenolic hydroxyl group and the piperazine nitrogen of this compound offer potential attachment points for linkers to connect to an E3 ligase ligand, making this scaffold a candidate for the development of novel PROTACs.
Deeper Elucidation of Mechanistic Insights at the Molecular and Cellular Levels
While the biological activities of many arylpiperazine derivatives are known, a deeper understanding of their mechanisms of action at the molecular and cellular levels is a critical area for future research. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into how these compounds interact with their biological targets.
For example, molecular docking studies have been used to visualize the binding of arylpiperazine derivatives to the 5-HT1A receptor and to understand the structural basis for their activity. mdpi.com Similarly, computational studies have helped to elucidate the interaction of arylpiperazine-containing compounds with the androgen receptor. researchgate.netfrontiersin.org Future research should focus on applying these computational methods, in conjunction with experimental techniques like X-ray crystallography, to gain a precise understanding of the binding modes and structure-activity relationships of this compound analogues. This knowledge will be instrumental in the rational design of new compounds with improved properties.
Application in Chemical Biology Tools and Probes
The inherent properties of the this compound scaffold make it a valuable platform for the development of chemical biology tools and probes to investigate biological processes.
Fluorescent Probes: The piperazine moiety has been successfully incorporated into fluorescent probes for various applications. For instance, piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes for the sensitive detection of lysosomal pH. nih.govresearchgate.net Similarly, a piperazine-coumarin-based probe has been created for the detection of biothiols and for diagnosing esophageal carcinoma. nih.gov The this compound structure could be similarly modified to create novel fluorescent probes for imaging specific cellular components or detecting bioactive species. rsc.org The synthesis of BODIPY-based probes for detecting reactive oxygen species like hypochlorous acid further demonstrates the potential of modifying core structures to create sensitive and selective imaging agents. mdpi.com
Photoaffinity Probes: To investigate target engagement, photoaffinity probes can be designed and synthesized. These probes incorporate a photoreactive group that, upon irradiation, forms a covalent bond with the target protein, allowing for its identification and characterization. The arylpiperazine scaffold has been used to develop such probes, for example, to study plasmepsin IX and X in P. falciparum. unimi.it The functional groups on this compound provide handles for the attachment of photoreactive moieties and reporter tags, enabling its use in activity-based protein profiling (ABPP) to study enzyme function in complex biological systems. unisi.it
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-2-(piperazin-1-yl)phenol, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves coupling a phenol derivative with a piperazine moiety under reflux conditions. Key steps include:
- Activation of intermediates : Use phosphorus oxychloride (POCl₃) to activate hydroxyl groups for nucleophilic substitution .
- Solvent selection : Ethanol or acetonitrile for reflux (60–80°C) to balance reaction rate and product stability .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts and improve yields .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for isolation .
Optimization Parameters : Vary solvent polarity, temperature (60–120°C), and catalyst ratios (1–5 mol%) to maximize yield (>70%) and purity (>95%) .
Q. What experimental techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can solubility and stability be assessed for this compound in biological assays?
Methodological Answer:
- Solubility Screening : Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze degradation via HPLC .
- Thermal Stability : Store at 4°C, 25°C, and 37°C; track decomposition by TLC or NMR .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Methodological Answer: Contradictions in antimicrobial or anticancer activity may arise from assay variability or structural analogs. Resolve via:
- Standardized Protocols : Use CLSI guidelines for MIC assays; include positive controls (e.g., ciprofloxacin) .
- Structural Confirmation : Verify compound identity with X-ray crystallography (e.g., analogs in ).
- Dose-Response Curves : Test across 3–5 log concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ .
Q. What strategies are effective for elucidating the reaction mechanism of piperazine-phenol coupling?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled phenol to track oxygen migration in the product .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and activation barriers .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, piperazine → morpholine) and test bioactivity .
- Key SAR Findings :
| Substituent Modification | Biological Activity Trend | Reference |
|---|---|---|
| Methoxy → Ethoxy (R1) | ↓ Antimicrobial potency | |
| Piperazine → 4-Fluorophenyl | ↑ Anticancer selectivity |
Q. What advanced techniques address low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
